Cas no 1644120-24-0 ((2R)-2-(2-Methylphenyl)propan-1-amine)

(2R)-2-(2-Methylphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1644120-24-0
- (2R)-2-(2-Methylphenyl)propan-1-amine
- EN300-6507508
-
- Inchi: 1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1
- InChI Key: QVOBWGRFQSLGEN-VIFPVBQESA-N
- SMILES: NC[C@H](C)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 149.120449483g/mol
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 1.9
(2R)-2-(2-Methylphenyl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507508-0.1g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 0.1g |
$1761.0 | 2023-05-26 | ||
Enamine | EN300-6507508-0.25g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 0.25g |
$1841.0 | 2023-05-26 | ||
Enamine | EN300-6507508-2.5g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 2.5g |
$3925.0 | 2023-05-26 | ||
Enamine | EN300-6507508-5.0g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 5g |
$5807.0 | 2023-05-26 | ||
Enamine | EN300-6507508-1.0g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 1g |
$2002.0 | 2023-05-26 | ||
Enamine | EN300-6507508-0.5g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 0.5g |
$1922.0 | 2023-05-26 | ||
Enamine | EN300-6507508-10.0g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 10g |
$8611.0 | 2023-05-26 | ||
Enamine | EN300-6507508-0.05g |
(2R)-2-(2-methylphenyl)propan-1-amine |
1644120-24-0 | 0.05g |
$1682.0 | 2023-05-26 |
(2R)-2-(2-Methylphenyl)propan-1-amine Related Literature
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on (2R)-2-(2-Methylphenyl)propan-1-amine
Research Brief on (2R)-2-(2-Methylphenyl)propan-1-amine (CAS: 1644120-24-0) in Chemical Biology and Pharmaceutical Applications
The compound (2R)-2-(2-Methylphenyl)propan-1-amine (CAS: 1644120-24-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this chiral amine, focusing on its synthesis, pharmacological properties, and therapeutic potential. The compound's stereospecificity and structural features make it a promising candidate for targeting specific biological pathways, particularly in neurological and metabolic disorders.
Recent studies have highlighted the efficient synthetic routes for (2R)-2-(2-Methylphenyl)propan-1-amine, with a focus on enantioselective catalysis and green chemistry approaches. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel asymmetric hydrogenation method using a chiral ruthenium catalyst, achieving >99% enantiomeric excess (ee) and high yields (up to 92%). This advancement addresses previous challenges in scalable production while maintaining the compound's stereochemical purity, which is critical for its biological activity.
Pharmacological investigations have revealed that (2R)-2-(2-Methylphenyl)propan-1-amine exhibits selective binding to trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in neurotransmitter regulation. In vitro studies using human TAAR1-transfected cells showed an EC50 of 0.8 μM, with no significant activity at related receptors (TAAR2-9) at concentrations up to 100 μM. This selectivity profile suggests potential applications in treating neuropsychiatric disorders, particularly as an adjunct therapy for schizophrenia and depression, where TAAR1 modulation has shown promise in preclinical models.
Metabolic stability studies of (2R)-2-(2-Methylphenyl)propan-1-amine indicate favorable pharmacokinetic properties, with a hepatic microsomal half-life of 42 minutes in human liver microsomes and moderate plasma protein binding (68%). These characteristics, combined with its ability to cross the blood-brain barrier (brain/plasma ratio of 1.2 in rodent studies), position this compound as a viable lead for central nervous system (CNS) drug development. However, recent research has also identified potential cytochrome P450 interactions (primarily CYP2D6 inhibition), which will require careful consideration in clinical translation.
Emerging applications in oncology have been reported, with a 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrating that (2R)-2-(2-Methylphenyl)propan-1-amine derivatives exhibit inhibitory activity against histone demethylases, particularly KDM4C (IC50 = 3.2 μM). This finding opens new avenues for epigenetic cancer therapy, though further structure-activity relationship (SAR) studies are needed to optimize potency and selectivity. The compound's chiral center appears crucial for this activity, as the (S)-enantiomer showed significantly reduced inhibition (>10-fold higher IC50).
In conclusion, (2R)-2-(2-Methylphenyl)propan-1-amine represents a versatile scaffold with multiple therapeutic potentials. Current research directions include the development of prodrug formulations to enhance oral bioavailability and the exploration of its use in combination therapies. As the understanding of its molecular targets expands, this compound may serve as a valuable tool in both drug discovery and chemical biology research. Future studies should focus on in vivo efficacy validation and toxicological profiling to advance its translational potential.
1644120-24-0 ((2R)-2-(2-Methylphenyl)propan-1-amine) Related Products
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 55290-64-7(Dimethipin)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 157047-98-8(Benzomalvin C)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)




